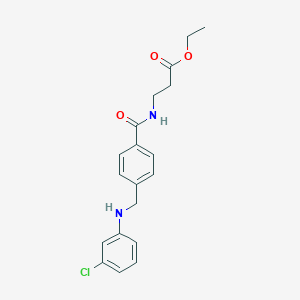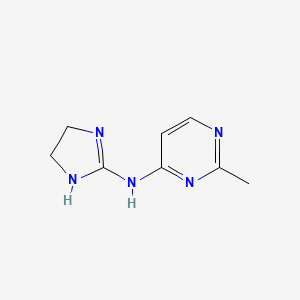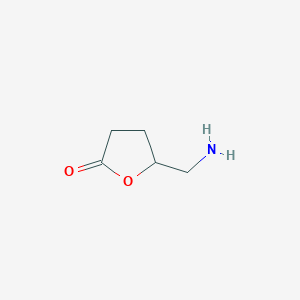
3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine typically involves the cyclization of 3-hydrazinopyridine with a suitable carbonyl compound. One common method is the reaction of 3-hydrazinopyridine with dialkyl maleate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as vitamin B1, has been reported to enhance the efficiency of the cyclization process . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions: 3-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
3-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties
作用机制
The mechanism of action of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridine: This compound features a similar pyrazole-pyridine structure but with different substitution patterns.
3-(3-Chloro-1H-pyrazol-1-yl)pyridine: This derivative includes a chlorine atom on the pyrazole ring, which can alter its chemical properties and reactivity.
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the dihydropyrazole core but differ in the substituents attached to the ring.
Uniqueness: The presence of both the pyrazole and pyridine rings allows for a diverse range of chemical modifications, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-2,4,6,10H,3,5H2 |
InChI 键 |
BWFGNDMFZPDNSO-UHFFFAOYSA-N |
规范 SMILES |
C1CNN=C1C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


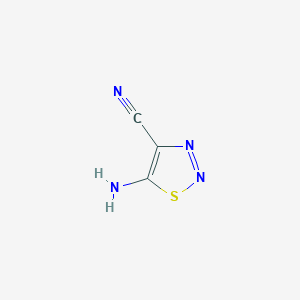
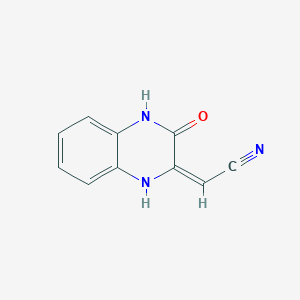
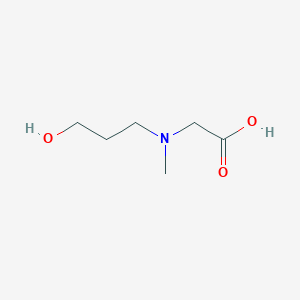
![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
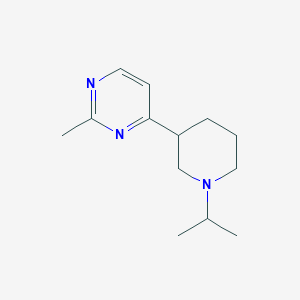
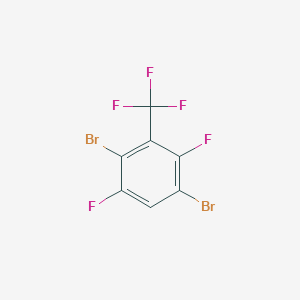
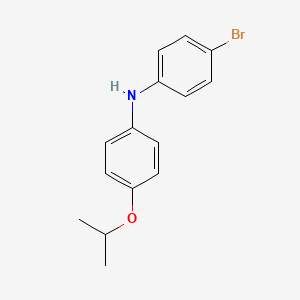
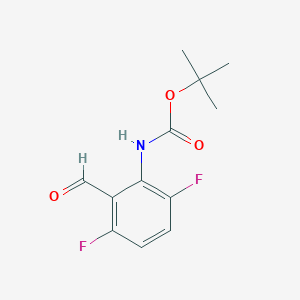
![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)

